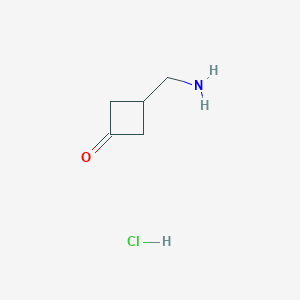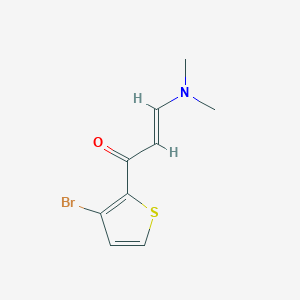
(2,4-Difluorophenyl)trimethylsilane
説明
(2,4-Difluorophenyl)trimethylsilane (DFTMS) is a versatile organosilicon compound with a wide range of applications in the fields of organic synthesis, catalysis, and materials science. It has been widely studied in recent years due to its unique properties, such as its high reactivity, its ability to form stable complexes with various metal ions, and its low toxicity. DFTMS has been used in a variety of industrial and laboratory applications, including the synthesis of pharmaceuticals, the production of polymers, and the catalytic synthesis of organic compounds. In
科学的研究の応用
Application in Organic Synthesis and Reactivity
(2,4-Difluorophenyl)trimethylsilane, as part of the broader family of trimethylsilane derivatives, has been studied for its role in organic synthesis. A significant finding is the observation of remote trimethylsilyl groups interfering with the ortho deprotonation of fluoroarenes and chloroarenes (Heiss, Marzi, Mongin, & Schlosser, 2007). This interference suggests a unique reactivity pattern that could be leveraged in synthetic organic chemistry, particularly in controlling the site of metalation in aromatic compounds.
Dielectric Material in Electronics
Trimethylsilane-based compounds, including this compound, are also noted for their application in the electronics industry. Specifically, trimethylsilane has been used to deposit dielectric thin films in standard Plasma-Enhanced Chemical Vapor Deposition (PECVD) systems, which are crucial in the fabrication of electronic devices (Loboda, 1999). The unique properties of these films, such as reduced permittivity, make them valuable in advanced device interconnection schemes.
Investigation of Steric Effects in Chemical Reactions
The study of this compound and related compounds helps in understanding the steric effects in chemical reactions. Research demonstrates how bulky silyl substituents in such molecules can impede neighboring groups, affecting the kinetics and pathways of reactions (Heiss, Leroux, & Schlosser, 2005). These insights are vital for the design of new synthetic routes and compounds in organic chemistry.
Synthesis of Novel Organic Compounds
The compound and its derivatives have been utilized in the synthesis of novel organic compounds. For instance, it has been involved in the synthesis of fluorine-flanked congested sites, showcasing its potential in creating specialized chemical structures (Heiss, Leroux, & Schlosser, 2005).
Use in Chemical Vapor Deposition Processes
The impact of trimethylsilane pressure in hot-wire chemical vapor deposition processes has been explored (Toukabri & Shi, 2013). This study is relevant to the production of thin films and coatings, an essential aspect in various technological applications.
Safety and Hazards
特性
IUPAC Name |
(2,4-difluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2Si/c1-12(2,3)9-5-4-7(10)6-8(9)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMLAPBCXNIHBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282178 | |
| Record name | 2,4-Difluoro-1-(trimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148854-10-8 | |
| Record name | 2,4-Difluoro-1-(trimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148854-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Difluoro-1-(trimethylsilyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)
![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)

![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)
![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)

![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)


